molecular formula C15H14N6O2S2 B2865613 4-methyl-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1203000-70-7

4-methyl-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2865613
CAS No.: 1203000-70-7
M. Wt: 374.44
InChI Key: OQPIIXMQEGGDJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide is a novel chemical entity designed for preclinical research, particularly in the field of kinase inhibition and oncology. The compound's structure is based on a fused pyrazolopyridone core, a privileged scaffold known for its ability to interact with the ATP-binding site of various kinases. The specific incorporation of a 1,2,3-thiadiazole-5-carboxamide moiety and a thiophen-2-yl group at the 4-position is intended to optimize binding affinity and selectivity. This molecule was identified as a key intermediate in the synthesis of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors, as detailed in patent literature [https://patents.google.com/patent/WO2019195270A1/]. Dysregulation of the FGFR signaling pathway is implicated in a wide range of cancers, making it a high-value target for therapeutic intervention [https://www.nature.com/articles/s41572-019-0117-9]. Researchers can utilize this compound as a crucial building block for developing proprietary inhibitor libraries or as a chemical probe to study the structural requirements for FGFR selectivity against other kinase families. Its well-characterized structure provides an excellent starting point for structure-activity relationship (SAR) studies aimed at improving pharmacokinetic properties or overcoming drug resistance. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-methyl-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2S2/c1-7-12(25-20-18-7)15(23)17-13-11-8(9-4-3-5-24-9)6-10(22)16-14(11)21(2)19-13/h3-5,8H,6H2,1-2H3,(H,16,22)(H,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQPIIXMQEGGDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN(C3=C2C(CC(=O)N3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

While the evidence lacks direct comparisons for the target compound, general insights can be drawn from structurally related heterocyclic systems:

Structural Analogues

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Core Structure: Imidazo[1,2-a]pyridine fused with ester and nitrile groups. Key Data:

  • Melting point: 243–245°C
  • Characterization: ¹H/¹³C NMR, IR, and HRMS confirmed structure .
    • Divergence : The target compound lacks the imidazole ring and nitrile group but shares fused bicyclic systems and heteroatom-rich motifs.

Pyrazol-3-one Derivatives (4i, 4j in )

  • Core Structure : Pyrazole fused with pyrimidine and coumarin groups.
  • Key Features :

  • Bioactivity: Coumarin derivatives often exhibit anticoagulant or antimicrobial properties.
  • Synthesis: Multi-step reactions involving tetrazoles and pyrimidines.
    • Comparison : The target compound’s pyrazolo[3,4-b]pyridine core is structurally distinct but shares synthetic challenges (e.g., regioselectivity in heterocycle formation).

Functional Group Analysis

Feature Target Compound Analogues ()
Core Heterocycle Pyrazolo[3,4-b]pyridine + thiadiazole Imidazo[1,2-a]pyridine, pyrimidine
Substituents Thiophen-2-yl, methyl, oxo groups Nitrophenyl, phenethyl, coumarin
Bioactivity Potential Undocumented (in evidence) Antimicrobial, enzyme inhibition (inferred)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.